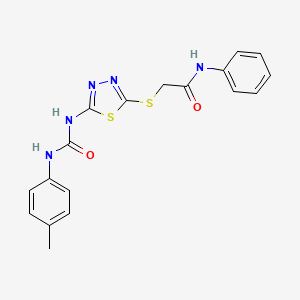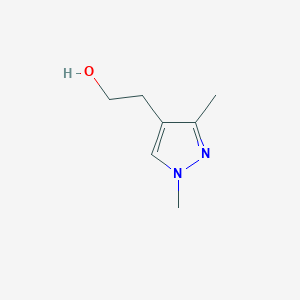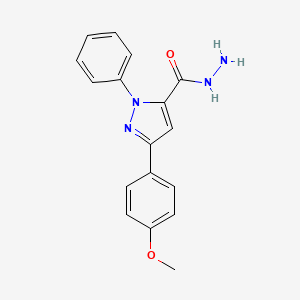![molecular formula C22H21N3O4S B2402374 N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-06-9](/img/structure/B2402374.png)
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
- N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is synthesized using one-pot reductive cyclization methods, as demonstrated in the synthesis of related compounds. This process involves a reductive cyclizing agent and solvent like DMSO for the synthesis of complex molecular structures (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Photochemical Properties and Reactions
- Photoreactions of similar thiazole-based compounds have been studied. These reactions involve the presence of a photosensitizer and result in various products, suggesting potential applications in photochemical processes and possibly in the development of photosensitive materials (Mahran, Sidky, & Wamhoff, 1983).
Applications in Developing Novel Therapeutic Agents
- The chemical structure of this compound implies potential in the synthesis of new therapeutic compounds. Similar structures have been used in the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial properties, highlighting their potential in pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Textile Industry Applications
- Thiazole-based compounds have been synthesized for use in dyeing polyester fibers. Their application in textiles could be extended to functionalized thiazoles like this compound, especially in creating biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Biological and Pharmacological Activities
- Compounds with similar structural frameworks have shown a range of biological and pharmacological activities, including antitumor, antibacterial, anticonvulsant, antiasthmatic, and anti-inflammatory properties. This suggests that this compound could be explored for similar activities (Gomha & Abdel‐Aziz, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells (pscs) . These HTMs play a significant role in extracting holes from perovskite to metal electrodes, reducing non-radiative recombination at the interface, and thus achieving high efficiency of devices .
Mode of Action
The compound’s interaction with its targets involves the formation of a conjugated π-bridge . This structure allows for efficient hole transport, which is crucial for the operation of PSCs . The compound’s mode of action is primarily through its interaction with the perovskite layer in the solar cell, facilitating the movement of charge carriers .
Biochemical Pathways
, it is known that the compound plays a role in the photoelectric properties of PSCs. It contributes to the high extinction coefficient, long charge-diffusion length, broad optical absorption, and high stability of the perovskite materials used in these cells .
Pharmacokinetics
The compound’s high hole mobility suggests that it may have good transport properties within the solar cell .
Result of Action
The result of the compound’s action is an increase in the power conversion efficiency (PCE) of PSCs . The compound’s high hole mobility and uniform smooth film morphology promote a higher fill factor, leading to a better PCE .
Action Environment
The action of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is influenced by the environment within the solar cell . Factors such as the quality of the perovskite layer, the presence of other HTMs, and the overall design and construction of the solar cell can all impact the compound’s efficacy and stability .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide would depend on its structure and functional groups. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context .
Cellular Effects
The effects of this compound on cells would depend on its biochemical properties. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would be determined by its interactions with biomolecules. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would depend on its stability, degradation, and long-term effects on cellular function. These aspects could be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models would vary with dosage. Studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its biochemical properties. It could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on its biochemical properties and interactions with cellular components. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-17-10-9-16(28-3)11-19(17)29-4)30-22-24-18(12-25(13)22)14-5-7-15(27-2)8-6-14/h5-12H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAURIOBWSZPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)
![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)


![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)


![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2402303.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)
![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)


![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)
